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Compound of Interest

Compound Name: MS47134

cat. No.: B10854902

An In-depth Technical Guide to MS47134: Chemical Properties and Structure

Introduction

MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4
(MRGPRX4), a key mediator of itch and mast cell-mediated hypersensitivity.[1][2][3] This
technical guide provides a comprehensive overview of the chemical properties, structure, and
biological activity of MS47134, intended for researchers, scientists, and drug development
professionals.

Chemical and Physical Properties

MS47134 is a synthetic small molecule with the following chemical and physical properties:
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Property Value

Molecular Formula C22H29NOs

Molecular Weight 355.47 g/mol

Physical Form Powder

Color White to beige

Solubility DMSO: 2 mg/mL (clear solution)
Storage Temperature 2-8°C

Assay Purity >98% (HPLC)

O=C(N--INVALID-LINK--C(O)=0)
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Structure and Binding

The structure of MS47134 in complex with its target receptor, MRGPRX4, has been determined
by cryo-electron microscopy (cryo-EM) at a resolution of 2.6 A.[2] The PDB ID for this structure
is 7S8P.[4]

MS47134 binds to an extracellular pocket of MRGPRX4, which is distinct from the canonical
orthosteric binding site of many other G-protein-coupled receptors (GPCRSs).[1][2] The binding
of MS47134 is characterized by the following key interactions:

e The 3,5-dimethyl-adamantyl group of MS47134 is anchored in a hydrophobic pocket formed
by residues K96, V99, W158, Y240, Y250, and Y254.[2][5]

o The carboxyl group forms charge-based interactions with the residue R82.[2][5]
e The phenyl group engages in non-polar interactions with L98, R95, M102, and R82.[2][5]

The binding of MS47134 induces a conformational change in MRGPRX4, leading to the
activation of the Gq signaling pathway.[1][2]
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Biological Activity and Selectivity

MS47134 is a potent agonist of MRGPRX4 with an ECso of 150 nM as determined by a FLIPR
Ca?* assay.[2][3][6] It exhibits significantly improved potency compared to the anti-diabetic drug
nateglinide, which also acts on MRGPRX4.[1][2][5]

Furthermore, MS47134 is a highly selective agonist. Off-target profiling against a panel of 320
GPCRs showed no significant agonist or antagonist activity at other receptors.[2] It also
displays a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.

[2]3]

Parameter Value Assay
Potency (ECso) 150 nM FLIPR Ca2* Assay
Selectivity 47-fold over Kir6.2/SUR1 Not specified

o No appreciable activity at 318 PRESTO-Tango GPCRome
Off-Target Activity
other GPCRs screen

Experimental Protocols
FLIPR Ca?* Assay for Agonist Potency

The potency of MS47134 as an MRGPRX4 agonist was determined using a Fluorometric
Imaging Plate Reader (FLIPR) Ca?* assay.[2]

o Cell Culture: HEK293T cells stably expressing MRGPRX4 are seeded into 384-well plates.
e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

o Compound Preparation: A serial dilution of MS47134 is prepared in a drug buffer (1 x HBSS,
20 mM HEPES, 0.1% (w/v) BSA, pH 7.4).

e FLIPR Measurement:
o The baseline fluorescence is measured for 10 seconds.

o The prepared MS47134 solutions are added to the wells.
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o Fluorescence is continuously measured for an additional 120 seconds to detect changes
in intracellular calcium concentration upon receptor activation.

o Data Analysis: The change in fluorescence is plotted against the compound concentration to
determine the ECso value using a sigmoidal dose-response curve.

Mutagenesis Studies for Binding Site Validation

To confirm the binding mode of MS47134, alanine scanning mutagenesis was performed on
key residues within the proposed binding pocket of MRGPRX4.[1][2]

» Site-Directed Mutagenesis: Plasmids encoding MRGPRX4 with single-point mutations (e.qg.,
R82A, K96A, etc.) are generated.

e Cell Transfection: HEK293T cells are transfected with the mutant MRGPRX4 constructs.

o Gq Activation Assay: The ability of MS47134 to activate Gq signaling in cells expressing the
mutant receptors is measured.

o Data Analysis: The potency of MS47134 on the mutant receptors is compared to its potency
on the wild-type receptor. A significant reduction in potency for a particular mutant indicates
the importance of that residue in MS47134 binding and receptor activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by MS47134 and a general
experimental workflow for its characterization.

Cellular Response
e.g., Itch Sensation,

Protein Kinase C
(PKC) Activation
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MS47134-induced MRGPRX4 signaling pathway.
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Experimental workflow for MS47134 characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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